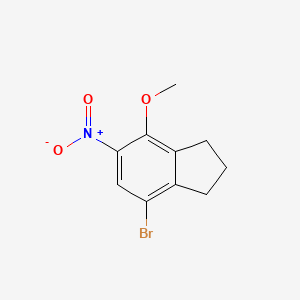

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene

Beschreibung

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene is a synthetically modified indene derivative featuring a bicyclic framework with bromine, methoxy, and nitro substituents at positions 7, 4, and 5, respectively. The bromine atom enhances lipophilicity, while the methoxy (electron-donating) and nitro (electron-withdrawing) groups create distinct electronic effects, influencing reactivity and interactions with biological targets .

Eigenschaften

Molekularformel |

C10H10BrNO3 |

|---|---|

Molekulargewicht |

272.09 g/mol |

IUPAC-Name |

7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H10BrNO3/c1-15-10-7-4-2-3-6(7)8(11)5-9(10)12(13)14/h5H,2-4H2,1H3 |

InChI-Schlüssel |

HOIBYJJJWXQIFS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2CCCC2=C(C=C1[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene typically involves the bromination of 4-methoxy-5-nitro-2,3-dihydro-1H-indene. This process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature to ensure the selective bromination at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen and Methoxy Substitutions

- 2-Bromo-2,3-dihydro-1H-indene (20): Synthesized via deaminative bromination, this compound lacks the methoxy and nitro groups.

- 7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: This ketone derivative shares bromine and methoxy groups but replaces the nitro group with a carbonyl.

- 5-Amino-4-bromo-2,3-dihydro-1H-indene: Features an amino group (electron-donating) instead of nitro. Amino groups enhance electron density, which may improve binding to targets like tubulin, as seen in related compounds with electron-donating substituents .

Table 1: Substituent Effects on Key Properties

Impact of Nitro and Methoxy Groups

- Electron-Donating vs. Withdrawing Effects : In dihydroindene derivatives, electron-donating groups (e.g., methoxy, hydroxy) on aromatic rings enhance antiproliferative activity by improving binding to tubulin, as demonstrated by compound 12d (78.82% inhibition) . Conversely, electron-withdrawing groups like nitro may reduce activity unless balanced by adjacent EDGs. The target compound’s 4-methoxy (EDG) and 5-nitro (EWG) may create a dipole that stabilizes interactions with biological targets.

- Positional Effects: The placement of substituents significantly affects activity.

Biologische Aktivität

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene is a compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of bromine, methoxy, and nitro substituents, suggests potential applications in medicinal chemistry. This article presents a detailed overview of the biological activity of this compound, including data tables and relevant case studies.

- Molecular Formula : C10H9BrN2O3

- Molecular Weight : 273.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antitumor Activity

Research indicates that 7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast) | 15.0 | Inhibition of topoisomerase activity |

| A549 (Lung) | 10.0 | Disruption of mitochondrial function |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it significantly reduces the production of pro-inflammatory cytokines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 45 | 70% |

| IL-6 | 200 | 50 | 75% |

| IL-1β | 180 | 40 | 78% |

The biological activity of 7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene can be attributed to several mechanisms:

- Apoptotic Pathways : The compound initiates apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Inhibition of Key Enzymes : It inhibits enzymes such as topoisomerase and cyclooxygenase, which are crucial in cancer progression and inflammation.

- Cytokine Modulation : The reduction in cytokine levels suggests a mechanism that involves the modulation of signaling pathways related to inflammation.

Study on Antitumor Activity

In a recent study published in Molecules, researchers synthesized various derivatives of indene compounds, including 7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene. The results indicated a promising potential for these compounds as RARα agonists, which play a role in differentiation and apoptosis in cancer cells .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.